molecular formula C16H18O B11940987 Diphenylmethyl propyl ether CAS No. 13594-71-3

Diphenylmethyl propyl ether

Cat. No.: B11940987
CAS No.: 13594-71-3
M. Wt: 226.31 g/mol
InChI Key: RYBNGIBEGIRICU-UHFFFAOYSA-N
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Description

Diphenylmethyl propyl ether is an organic compound with the molecular formula C16H18O It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing ethers, including diphenylmethyl propyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or silver oxide (Ag2O). For this compound, the reaction would involve diphenylmethanol and propyl bromide under appropriate conditions .

Industrial Production Methods

Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .

Chemical Reactions Analysis

Types of Reactions

Diphenylmethyl propyl ether can undergo several types of chemical reactions, including:

    Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).

    Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, under specific conditions, they can be transformed into other functional groups.

Common Reagents and Conditions

    Acidic Cleavage: HBr or HI in aqueous solution.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing ethers to alcohols.

Major Products Formed

    Acidic Cleavage: Produces diphenylmethanol and propyl bromide or iodide.

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Results in the formation of alcohols.

Scientific Research Applications

Diphenylmethyl propyl ether has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of diphenylmethyl propyl ether involves its interaction with molecular targets through its ether linkage. The oxygen atom in the ether can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The specific pathways and molecular targets depend on the context of its use, such as in chemical reactions or biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Diphenylmethyl methyl ether
  • Diphenylmethyl ethyl ether
  • Diphenylmethyl butyl ether

Comparison

Diphenylmethyl propyl ether is unique due to its specific alkyl group (propyl) attached to the diphenylmethyl moiety. This structural difference can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. Compared to its methyl and ethyl counterparts, the propyl group provides a balance between steric hindrance and reactivity, making it suitable for specific applications .

Properties

CAS No.

13594-71-3

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

[phenyl(propoxy)methyl]benzene

InChI

InChI=1S/C16H18O/c1-2-13-17-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3

InChI Key

RYBNGIBEGIRICU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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